REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([N+:25]([O-:26])=[O:27])[c:6](-[c:11]2[cH:12][c:13]3[cH:14][c:15]([O:23][CH3:24])[c:16]([O:21][CH3:22])[cH:17][c:18]3[cH:19][cH:20]2)[cH:7][c:8]1[O:9][CH3:10].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Pd:34]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:25])[c:6](-[c:11]2[cH:12][c:13]3[cH:14][c:15]([O:23][CH3:24])[c:16]([O:21][CH3:22])[cH:17][c:18]3[cH:19][cH:20]2)[cH:7][c:8]1[O:9][CH3:10]
|
Name
|
COc1cc(-c2ccc3cc(OC)c(OC)cc3c2)c([N+](=O)[O-])cc1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(-c2ccc3cc(OC)c(OC)cc3c2)c([N+](=O)[O-])cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)c(-c2ccc3cc(OC)c(OC)cc3c2)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |